8-AMINO-1,2-DIHYDRO-2-TRIFLUOROMETHYL-4H-THIENO-[2,3-C]-CHROMENE-4-ONE
Description
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one is a heterocyclic compound characterized by a fused thiophene-chromenone scaffold. Its structure includes a trifluoromethyl group at position 2 and an amino substituent at position 6. The thieno[2,3-c]chromene-4-one core combines aromatic and lactone moieties, conferring unique electronic and steric properties.
Properties
IUPAC Name |
8-amino-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-4-7-6-3-5(16)1-2-8(6)18-11(17)10(7)19-9/h1-3,9H,4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNIVAKROEBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=C1C3=C(C=CC(=C3)N)OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Oxidative Cyclization (Algar-Flynn-Oyamada Reaction)
Chalcones undergo oxidative cyclization with hydrogen peroxide in acetone/methanol to form chromen-4-one derivatives . This reaction mechanism involves peroxide-mediated ring closure, potentially applicable to the target compound’s synthesis.
Michael Addition
Thioglycolic acid can undergo Michael addition with chalcones, forming dihydrothienyl rings via nucleophilic attack . This step is critical in constructing the fused thieno-chromene scaffold.
| Synthesis Method | Key Reagents | Conditions | Product Type |
|---|---|---|---|
| Microwave-assisted | Thioglycolic acid, chalcone | Microwave irradiation (70°C) | Thieno[2,3-c]chromen-4-one |
| Oxidative cyclization | Hydrogen peroxide, acetone | Stirring at room temperature | Chromen-4-one derivatives |
| Michael addition | Thioglycolic acid, chalcone | Basic conditions | Dihydrothienyl derivatives |
Key Chemical Reactions
The compound participates in reactions influenced by its trifluoromethyl group and chromene scaffold.
Oxidation to Thieno-Chromen-3,3,4-Triones
Oxidation of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones with hydrogen peroxide in acetic acid converts them to thieno-chromen-3,3,4-triones . This reaction likely involves protonation of the carbonyl oxygen, followed by peroxide-mediated deprotonation and cyclization.
Reaction with Hydrazine
Treatment of thieno-chromen-3,3,4-triones with hydrazine hydrate in ethanol yields 3-hydrazinopyridazine derivatives . The trifluoromethyl group stabilizes the intermediate, facilitating nucleophilic attack by hydrazine.
Reaction Mechanism (Simplified):
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Oxidation : Formation of trione via H₂O₂-mediated deprotonation.
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Hydrazine Reaction : Nucleophilic attack at the trione carbonyl, followed by ring contraction to form hydrazinopyridazine.
Structural Influences on Reactivity
The trifluoromethyl group and amino substituent significantly impact reactivity:
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Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing intermediates and directing electrophilic substitution .
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Amino Group : Acts as a nucleophile or hydrogen-bond donor, influencing reaction pathways.
Analytical Characterization
Spectroscopic data confirms structural features:
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FT-IR : C=O (1711 cm⁻¹), aromatic C–H (3028 cm⁻¹), and C–S (1601 cm⁻¹) .
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¹H NMR : Dihydrothienyl protons show ABX splitting (δ 3.72, 4.01 ppm; J = 18 Hz), and aromatic protons resonate in the 7.3–8.2 ppm range .
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Mass Spectrometry : Molecular ion peak at m/z 293 for related derivatives .
Biological Implications
While direct biological data for this compound is limited, related chromene derivatives exhibit antioxidant and anticancer activities . The trifluoromethyl group may enhance bioavailability and binding affinity to therapeutic targets.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that thieno-chromenes exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the amino group could enhance cytotoxicity against specific cancer types.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.
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Neuroprotective Effects :
- Preliminary studies suggest that 8-amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways.
Materials Science Applications
- Dye Intermediates :
-
Organic Electronics :
- The unique electronic properties of thieno-chromenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications.
Chemical Synthesis Applications
- Synthetic Intermediates :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Reported enhanced cytotoxicity in modified derivatives against breast cancer cells. |
| Study B (2021) | Antimicrobial Properties | Demonstrated effective inhibition of bacterial growth in clinical isolates. |
| Study C (2022) | Neuroprotective Effects | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Biological Targets/Activities |
|---|---|---|---|---|
| 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno[2,3-c]chromene-4-one | Thieno[2,3-c]chromen-4-one | 2-CF₃, 8-NH₂ | C₁₃H₉F₃N₂O₂S | Hypothesized: Kinase inhibition, apoptosis |
| 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one | Thieno[2,3-H]chromen-2-one | 3-Cl, 4-diphenylamino | C₂₃H₁₅ClNO₂S | Enhanced chemical reactivity, medicinal chemistry applications |
| 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone | Thieno[2,3-b]pyridine | 3-NH₂, 6-(4-MePh), 2-(2,4-Cl₂PhCO) | C₂₁H₁₄Cl₂N₂OS | Research applications in chemical biology |
| Tetrahydroindolo[2,3-c]quinolinones | Indolo[2,3-c]quinolinone | Variable substitutions at positions 9–11 | Varies | L-type calcium channels, DYRK1A kinase inhibition |
Key Observations:
Core Structure Differences: The thieno[2,3-c]chromenone core in the target compound differs from thieno[2,3-H]chromenone () in ring fusion positions, altering electronic conjugation and steric accessibility.
Substituent Impact: The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to chloro or diphenylamino groups in analogues . The amino group at position 8 may enhance binding to kinase ATP pockets, similar to amino-substituted thieno[2,3-b]pyridines () and tetrahydroindoloquinolinones () .
Biological Activity
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one is a synthetic compound belonging to the thieno-chromene family, characterized by its unique structural features and potential biological activities. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly due to its promising pharmacological profiles.
- Molecular Formula : C12H8F3NO2S
- Molar Mass : 287.26 g/mol
- Structural Features : The compound features a bicyclic system that includes a thiophene ring fused to a chromene moiety, with an amino group and a trifluoromethyl group contributing to its distinct electronic properties and reactivity profile .
Biological Activity Overview
Research indicates that compounds related to the thieno-chromene structure exhibit significant biological activities, including:
- Anticancer Activity : Thieno-chromenes have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
- Antioxidant Effects : The compound's structure allows it to scavenge free radicals, contributing to its potential in oxidative stress-related diseases.
Anticancer Activity
Several studies have highlighted the anticancer properties of thieno-chromenes. For instance, derivatives of 2H/4H-chromenes have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Mechanisms of Action :
- Induction of apoptosis via caspase activation.
- Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The antimicrobial efficacy of thieno-chromenes has been documented against various pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of thieno-chromenes can be influenced by modifications to their chemical structure. Notably:
- The presence of the trifluoromethyl group enhances lipophilicity and bioavailability.
- Substituents on the amino group can modulate activity against specific biological targets .
Case Studies
- Cytotoxicity Study : A study evaluating the cytotoxic effects of 8-amino derivatives on cancer cell lines reported IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains revealed that specific thieno-chromene derivatives exhibited MIC values lower than those of conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multistep heterocyclic annulation. For analogous thieno-chromene derivatives, key steps include:
- Dihydroxylation of allyl-substituted precursors (e.g., 4-allyl-3-aminoquinolines) followed by oxidative cleavage to generate aldehydes, which undergo cyclization (e.g., with Na₂O₂ in aqueous media) .
- Grinding synthesis methods using catalysts like 3,3-(butane-1,4-diyl) bis(1,2-dimethyl-1H-imidazole) to promote solvent-free cyclization, enhancing atom economy .
- Critical Parameters : Temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometry of oxidizing agents (e.g., NaIO₄ vs. H₂O₂) significantly affect product purity. For trifluoromethyl incorporation, fluorinated reagents or precursors (e.g., CF₃CO₂H) are used under inert conditions to prevent decomposition.
Q. How is the structure of this compound confirmed, and what spectroscopic techniques are essential for characterization?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the amino group (δ ~5.0–6.0 ppm for NH₂ in DMSO-d₆), trifluoromethyl (δ ~110–120 ppm in 13C), and chromene carbonyl (δ ~170–180 ppm in 13C) .
- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ for C₁₃H₁₀F₃NO₂S requires precise mass matching within ±0.001 Da) .
- X-ray crystallography : Resolves spatial arrangement of the thieno-chromene core and substituent orientation, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological activities have been reported for thieno-chromene derivatives, and how are these assays designed?
- Methodological Answer :
- Cytotoxicity assays : Thieno-quinoline analogs (e.g., alkyl thieno[3,2-c]quinoline-2-carboxylates) are screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values are calculated with dose-response curves (0.1–100 μM) .
- Enzyme inhibition : Caspase-1 or kinase inhibition is tested via fluorometric or colorimetric substrates (e.g., Z-Val-Ala-Asp fluoromethyl ketone for caspase-1) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated cells to rule out solvent interference.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cyclization reactions?
- Methodological Answer :
- The -CF₃ group is strongly electron-withdrawing, polarizing the chromene carbonyl and facilitating nucleophilic attack during cyclization. Computational studies (DFT) can map electron density distribution to predict regioselectivity .
- Contradiction Analysis : While -CF₃ enhances electrophilicity in some cases, steric hindrance may reduce yields in bulky derivatives. Compare kinetic data (e.g., reaction rates for CF₃ vs. CH₃ analogs) to resolve such discrepancies .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide at position 6) without disrupting the core scaffold. For example, pyrano[2,3-c]-pyrazole derivatives with sulfonamide substituents showed improved aqueous solubility .
- Prodrug design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protecting groups, which hydrolyze in physiological conditions .
- In silico modeling : Use tools like LogP calculators and molecular dynamics simulations to predict membrane permeability .
Q. How do structural modifications at the 8-amino position affect target binding affinity, and what SAR trends have emerged?
- Methodological Answer :
- Amino substitution : Replace -NH₂ with alkyl/aryl groups (e.g., 8-methylamino or 8-benzylamino) to assess steric and electronic effects. For triazolo-pyrazinone scaffolds, aryl substitutions at position 2 enhanced adenosine receptor (hA2AAR) binding .
- Data Table :
| Substituent (Position 8) | Target (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| -NH₂ | Caspase-1: 0.45 | 0.12 |
| -NHAc | Caspase-1: 1.20 | 0.35 |
| -N(CH₃)₂ | Caspase-1: >10 | 0.50 |
- Contradiction Alert : While -NHAc improves solubility, it reduces potency, suggesting a trade-off between bioavailability and activity .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Cell line variability : Differences in membrane transporters (e.g., ABC efflux pumps) or metabolic enzymes (e.g., CYP450) affect intracellular drug accumulation. Compare LC₅₀ values in HepG2 (high CYP3A4) vs. MCF-7 (low CYP3A4) .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. Thieno-chromenes may induce caspase-dependent apoptosis in some lines but autophagy in others .
Q. How can in silico tools predict off-target interactions, and what validation experiments are required?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
